An In-depth Technical Guide to 5-(Azido-PEG4)-pent-2-yn-1-Ol: A Versatile Heterobifunctional Linker for Bioconjugation
An In-depth Technical Guide to 5-(Azido-PEG4)-pent-2-yn-1-Ol: A Versatile Heterobifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Azido-PEG4)-pent-2-yn-1-Ol, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It is a valuable tool in bioconjugation and drug development due to its unique combination of an azide (B81097) and a terminal hydroxyl group. This document details its chemical properties, applications in "click chemistry," and protocols for its use in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. Furthermore, methods for the derivatization of its terminal hydroxyl group are discussed, expanding its utility in the synthesis of complex bioconjugates and antibody-drug conjugates (ADCs).
Introduction
5-(Azido-PEG4)-pent-2-yn-1-Ol is a chemical reagent characterized by a central hydrophilic tetra-polyethylene glycol (PEG4) spacer.[1] This spacer is flanked by two distinct functional groups: a terminal azide (-N3) and a primary hydroxyl (-OH) group attached to a pentynyl scaffold.[1][2] The presence of the PEG spacer enhances the solubility of this linker in aqueous media, a critical feature for biological applications.[1][3] The azide group serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[4][5] The terminal hydroxyl group offers an additional site for further chemical modification, allowing for the construction of more complex molecular architectures.[1]
Chemical Properties and Data
The fundamental chemical and physical properties of 5-(Azido-PEG4)-pent-2-yn-1-Ol are summarized in the table below. This information is crucial for designing and executing experiments, as well as for the proper storage and handling of the compound.
| Property | Value | Reference(s) |
| Chemical Formula | C13H23N3O5 | [1] |
| Molecular Weight | 301.3 g/mol | [1] |
| CAS Number | 2468714-96-5 | [1] |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) | N/A |
| Purity | ≥95% (typically ≥98%) | [1][6] |
| Solubility | Soluble in water and most organic solvents | [1][3] |
| Storage Conditions | -20°C, protected from light and moisture | [1] |
Core Applications in Bioconjugation
The primary utility of 5-(Azido-PEG4)-pent-2-yn-1-Ol lies in its application as a linker molecule in bioconjugation. Its azide functionality allows for covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) via click chemistry. This reaction is highly specific and proceeds with high yield under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.[4][5]
Key application areas include:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted therapeutic agents.[6]
-
Drug Delivery: Its hydrophilic PEG spacer can improve the pharmacokinetic properties of conjugated drugs, enhancing their solubility and circulation time.[7]
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.[6]
-
Fluorescent Labeling: Attachment of fluorescent dyes to proteins, nucleic acids, or other biomolecules for imaging and tracking studies.
Experimental Protocols
The following sections provide detailed, representative protocols for the use of 5-(Azido-PEG4)-pent-2-yn-1-Ol in common bioconjugation reactions. Note that these are general procedures and may require optimization for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient method for ligating the azide group of the linker to a terminal alkyne on a target molecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent.
Materials:
-
5-(Azido-PEG4)-pent-2-yn-1-Ol
-
Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid)
-
Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
-
DMSO or DMF (for dissolving reagents)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 5-(Azido-PEG4)-pent-2-yn-1-Ol in DMSO or water.
-
Prepare a 1-5 mg/mL solution of the alkyne-modified biomolecule in PBS.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 10-50 fold molar excess of the 5-(Azido-PEG4)-pent-2-yn-1-Ol stock solution.
-
Add the copper-chelating ligand (THPTA or TBTA) to a final concentration of 1-5 mM.
-
Add the CuSO4 stock solution to a final concentration of 0.1-1 mM.
-
Vortex the mixture gently.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2-10 mM.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.
-
-
Purification:
-
Remove unreacted reagents and byproducts using an appropriate method for the biomolecule of interest, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide. The absence of a cytotoxic copper catalyst makes this method particularly suitable for in vivo applications and live-cell labeling.
Materials:
-
5-(Azido-PEG4)-pent-2-yn-1-Ol
-
Cyclooctyne-modified biomolecule (e.g., DBCO-protein or BCN-labeled cells)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF (for dissolving reagents)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 5-(Azido-PEG4)-pent-2-yn-1-Ol in DMSO or water.
-
Prepare the cyclooctyne-modified biomolecule in a suitable buffer (e.g., PBS).
-
-
Reaction Setup:
-
Combine the cyclooctyne-modified biomolecule with a 2-10 fold molar excess of the 5-(Azido-PEG4)-pent-2-yn-1-Ol stock solution.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction time will depend on the specific cyclooctyne used and the desired degree of labeling.
-
-
Purification:
-
Purify the conjugated product using a method appropriate for the biomolecule, as described in the CuAAC protocol.
-
Derivatization of the Terminal Hydroxyl Group
The terminal hydroxyl group of 5-(Azido-PEG4)-pent-2-yn-1-Ol can be functionalized to introduce other reactive groups, thereby creating a more versatile linker. A common derivatization is the conversion of the hydroxyl group to a carboxylic acid.
Materials:
-
5-(Azido-PEG4)-pent-2-yn-1-Ol
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
Protocol:
-
Alkoxide Formation:
-
Dissolve 5-(Azido-PEG4)-pent-2-yn-1-Ol in DMSO.
-
Add an aqueous solution of KOH (e.g., 40 wt%) and stir at room temperature for 2 hours.
-
-
Carboxymethylation:
-
Add chloroacetic acid to the reaction mixture.
-
Heat the mixture to approximately 60°C and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water and acidify with HCl to a pH of ~2.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid-derivatized linker.
-
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows involving 5-(Azido-PEG4)-pent-2-yn-1-Ol.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Pathway.
Caption: General Experimental Workflow for Bioconjugation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-(Azido-PEG4)-pent-2-yn-1-Ol should be consulted from the supplier, general precautions for handling azide-containing compounds should be followed. Organic azides can be energetic and potentially explosive, especially when heated or in the presence of certain metals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust, fumes, or vapors. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store at -20°C in a tightly sealed container, protected from light and moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-(Azido-PEG4)-pent-2-yn-1-Ol is a highly versatile and valuable tool for researchers in the fields of chemistry, biology, and medicine. Its heterobifunctional nature, combined with the favorable properties of the PEG spacer, enables a wide range of bioconjugation applications. The robust and efficient click chemistry reactions in which it participates allow for the precise and stable linkage of diverse molecular entities. This guide provides the foundational knowledge and experimental protocols necessary for the successful implementation of this linker in the development of novel bioconjugates, targeted therapeutics, and advanced biomaterials.
References
- 1. 5-(Azido-PEG4)-pent-2-yn-1-Ol, 2468714-96-5 | BroadPharm [broadpharm.com]
- 2. Azide | BroadPharm [broadpharm.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. targetmol.cn [targetmol.cn]
- 6. 5-(Azido-PEG4)-pent-2-yn-1-Ol P597492 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 7. labinsights.nl [labinsights.nl]
